BRD0209

描述

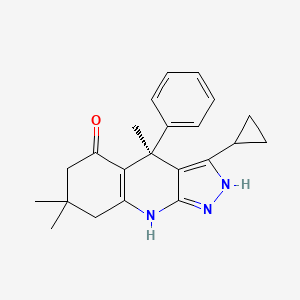

The compound (S)-3-Cyclopropyl-4,7,7-trimethyl-4-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one is a tricyclic heterocyclic molecule featuring a pyrazoloquinolinone core. Its stereochemistry (S-configuration at the 4-position) and substituents—cyclopropyl, phenyl, and methyl groups—contribute to its unique physicochemical and pharmacological properties. The cyclopropyl group enhances metabolic stability, while the phenyl and methyl substituents influence lipophilicity and steric bulk .

属性

分子式 |

C22H25N3O |

|---|---|

分子量 |

347.5 g/mol |

IUPAC 名称 |

(4S)-3-cyclopropyl-4,7,7-trimethyl-4-phenyl-2,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one |

InChI |

InChI=1S/C22H25N3O/c1-21(2)11-15-17(16(26)12-21)22(3,14-7-5-4-6-8-14)18-19(13-9-10-13)24-25-20(18)23-15/h4-8,13H,9-12H2,1-3H3,(H2,23,24,25)/t22-/m1/s1 |

InChI 键 |

YKPIWOGXCSQLFH-JOCHJYFZSA-N |

手性 SMILES |

C[C@]1(C2=C(CC(CC2=O)(C)C)NC3=NNC(=C31)C4CC4)C5=CC=CC=C5 |

规范 SMILES |

CC1(CC2=C(C(=O)C1)C(C3=C(NN=C3N2)C4CC4)(C)C5=CC=CC=C5)C |

产品来源 |

United States |

准备方法

Three-Component Cyclocondensation

The most efficient route involves a one-pot MCR using:

-

Aromatic aldehydes (e.g., benzaldehyde derivatives)

-

3-Methyl-1-phenyl-1H-pyrazol-5-amine

-

5,5-Dimethylcyclohexane-1,3-dione (dimedone)

Procedure :

-

Combine equimolar ratios of reactants in aqueous media with sodium 1-dodecanesulfonate (0.1 equiv.) as a surfactant.

-

Heat at 80–100°C for 4–6 hours under reflux.

-

Isolate the product via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).

Key Data :

Mechanism :

-

Knoevenagel condensation between the aldehyde and dimedone forms a chalcone intermediate.

-

Michael addition of pyrazol-5-amine followed by intramolecular cyclization yields the pyrazoloquinolinone core.

Catalytic Methods for Enhanced Stereocontrol

Palladium-Catalyzed Cyclopropanation

The cyclopropyl group is introduced via a stereodivergent Pd-catalyzed reaction :

-

React gem-diborylalkenes with α-diazoarylacetates in the presence of Pd(OAc)₂ (5 mol%).

-

Achieve diastereomeric ratios (d.r.) of up to 20:80 for the (S)-enantiomer.

Optimized Conditions :

-

Solvent: Dichloromethane (DCM)

-

Temperature: 25°C

-

Ligand: Chiral BINAP (10 mol%)

Outcome :

| Substrate | d.r. (S:R) | Yield (%) |

|---|---|---|

| Bpin-Bpin alkene | 85:15 | 72 |

| Bpin-Bdan alkene | 92:8 | 68 |

Asymmetric Organocatalysis

Chiral thiourea catalysts (e.g., Takemoto’s catalyst) enable enantioselective cyclization:

Solid-Phase and Green Chemistry Approaches

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes:

Solvent-Free Mechanochemical Synthesis

Ball-milling reactants with KHSO₄ as a catalyst achieves:

Post-Synthetic Modifications

Trifluorination and Boronation

-

Trifluorination : Treat with BF₃·OEt₂ to introduce CF₃ groups (d.r. = 20:80).

-

Suzuki-Miyaura coupling : Functionalize the phenyl ring using aryl boronic acids (Pd(PPh₃)₄, 70–85% yield).

Stereochemical Resolution

Chiral Chromatography

化学反应分析

BRD0209 经历了几种类型的化学反应,包括:

氧化和还原: 这些反应对于修饰化合物上的官能团以增强其活性或选择性至关重要.

取代反应: 这些反应中常用的试剂包括卤素和其他亲核试剂.

科学研究应用

Structural Characteristics

- Molecular Formula : C22H25N3O

- Molecular Weight : 347.45 g/mol

- CAS Number : 1597439-87-6

The compound features a cyclopropyl group and a phenyl group integrated into a pyrazoloquinoline framework. Its stereochemistry is indicated by the (S) designation, which specifies its spatial arrangement.

Reactivity and Synthesis

The presence of pyrazolo and quinoline moieties allows for various chemical transformations. The synthesis of this compound can be approached through multiple methodologies, typically involving cyclization reactions that form the pyrazoloquinoline structure.

Neuroprotective Properties

Recent studies have indicated that compounds similar to (S)-3-Cyclopropyl-4,7,7-trimethyl-4-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one exhibit significant neuroprotective effects. Research published in PMC highlights its potential role in treating neurodegenerative diseases such as Alzheimer’s disease by inhibiting key enzymes involved in amyloid plaque formation and tau protein hyperphosphorylation .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary findings suggest it may inhibit tumor growth by targeting specific cellular pathways involved in cancer progression. In vitro studies have shown that similar pyrazoloquinoline derivatives can induce apoptosis in cancer cells and reduce tumor viability.

Enzyme Inhibition

Research indicates that (S)-3-Cyclopropyl-4,7,7-trimethyl-4-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one acts as an inhibitor of various enzymes implicated in disease processes. For instance:

- BACE1 Inhibition : This compound has shown binding affinities with BACE1 (beta-secretase 1), an enzyme involved in the cleavage of amyloid precursor protein (APP), which is critical in Alzheimer’s disease pathology .

Interaction Studies

Interaction studies involving this compound have focused on its binding affinities with different proteins and enzymes. For example:

| Ligand ID | Name | Binding Energy (kcal/mol) |

|---|---|---|

| 6VK | (S)-3-Cyclopropyl derivative | -9.2 |

| 55E | Hydroxy-methylphenyl derivative | -8.7 |

| 65A | Methoxyphenyl derivative | -8.9 |

These studies are crucial for understanding the mechanism of action and therapeutic potential of the compound .

Case Study 1: Alzheimer's Disease Research

In a study aimed at developing potential treatments for Alzheimer's disease, researchers evaluated the efficacy of (S)-3-Cyclopropyl derivatives as BACE1 inhibitors. The results indicated that these compounds could effectively reduce amyloid-beta levels in cellular models .

Case Study 2: Cancer Cell Line Studies

Another study investigated the anticancer properties of pyrazoloquinoline derivatives against various cancer cell lines. The findings revealed significant cytotoxic effects at low concentrations, suggesting a promising avenue for further drug development targeting specific cancer types.

作用机制

相似化合物的比较

Structural and Functional Differences

Substituent Effects: Cyclopropyl vs. Chlorophenyl vs. Phenyl (AKOS024609079): The chlorophenyl analog (AKOS024609079) exhibits higher molecular weight and electronegativity, which may enhance receptor affinity but reduce metabolic stability compared to the phenyl group in the target compound . Pyridinyl (748145-19-9): The pyridinyl substituent in this analog increases polarity, likely improving aqueous solubility but reducing blood-brain barrier penetration relative to the target’s phenyl group .

Stereochemistry: The (S)-configuration in the target compound is critical for enantioselective interactions with biological targets, a feature absent in non-chiral analogs like the chloro- and furyl-substituted derivatives in .

Purity and Synthesis :

The target compound and BRD0705 both achieve >98% HPLC purity, indicating robust synthetic protocols. In contrast, ’s analogs show slightly lower purity (94–96%), possibly due to challenges in isolating reactive intermediates (e.g., benzonitrile) .

Pharmacological Implications

- Metabolic Stability : The cyclopropyl group in the target compound is associated with slower oxidative metabolism compared to ethyl or furyl substituents .

- Binding Affinity : Chlorophenyl and pyridinyl analogs may exhibit stronger binding to targets requiring halogen or hydrogen bonding, respectively, but with trade-offs in bioavailability .

- Solubility : The pyridinyl analog’s higher polarity may favor solubility in aqueous environments, whereas the target compound’s phenyl and cyclopropyl groups enhance lipid membrane permeability .

生物活性

(S)-3-Cyclopropyl-4,7,7-trimethyl-4-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one (CAS No. 1597439-87-6) is a novel compound that has garnered attention for its potential biological activities. This article provides an in-depth examination of its biological activity based on available research findings and case studies.

The molecular formula of the compound is with a molecular weight of 347.45 g/mol. Its structure features a complex pyrazoloquinoline framework that is hypothesized to contribute to its biological properties.

Research indicates that this compound may act as an inhibitor of various kinases and enzymes involved in critical cellular pathways. Notably, it has shown potential in targeting glycogen synthase kinase 3 (GSK3), which plays a significant role in several signaling pathways related to neurodegenerative diseases and cancer.

Inhibition Studies

In vitro studies have demonstrated that (S)-3-Cyclopropyl-4,7,7-trimethyl-4-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one exhibits selective inhibition against GSK3α and GSK3β isoforms. The compound showed a significant binding affinity with binding energies recorded at approximately -9.2 kcal/mol for GSK3α and -8.6 kcal/mol for GSK3β . This selectivity suggests potential therapeutic applications in conditions like Alzheimer's disease and Fragile X syndrome where GSK3 activity is dysregulated.

Case Studies

- Alzheimer's Disease : A study explored the effects of this compound on cellular models of Alzheimer's disease. Treatment with the compound resulted in reduced phosphorylation of β-catenin and increased levels of active β-catenin in SH-SY5Y cells after 24 hours of exposure to 10 µM concentrations . These findings indicate its potential role in modulating Wnt signaling pathways which are often disrupted in neurodegenerative conditions.

- Fragile X Syndrome : In another study focusing on Fragile X syndrome models, the compound was shown to influence behavioral outcomes positively when administered to Fmr1 knockout mice. The pharmacokinetic profile indicated effective brain penetration and sustained bioavailability post-administration .

Comparative Analysis

The following table summarizes the biological activity and selectivity of (S)-3-Cyclopropyl-4,7,7-trimethyl-4-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one compared to other similar compounds:

| Compound Name | Target Enzyme | Binding Energy (kcal/mol) | Selectivity |

|---|---|---|---|

| (S)-3-Cyclopropyl... | GSK3α | -9.2 | High |

| (S)-4-(2-methoxyphenyl)... | GSK3β | -8.9 | Moderate |

| BRD0705 | GSK3α | -8.0 | Moderate |

| BRD3731 | GSK3β | -8.1 | Moderate |

Safety Profile

Preliminary safety assessments indicate that the compound has a warning classification due to potential hazards such as skin irritation and eye damage . Further toxicological studies are necessary to fully understand its safety profile before clinical applications.

常见问题

Q. What are the common synthetic routes for (S)-3-Cyclopropyl-...-quinolin-5-one, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclocondensation, alkylation, and cyclopropane ring formation. For example, pyrazoloquinolinone derivatives are synthesized via cyclization of substituted oximes in polyphosphoric acid (PPA) . Key intermediates are characterized using:

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer : A combination of techniques is essential:

Q. What are the key structural features influencing the compound’s biological activity?

- Methodological Answer : The cyclopropyl group enhances metabolic stability, while the pyrazoloquinolinone core enables π-π stacking with biological targets. Substitutions at the 3- and 4-positions (e.g., phenyl, methyl) modulate lipophilicity and binding affinity . Comparative studies of analogs show that electron-withdrawing groups improve antimicrobial potency .

Advanced Research Questions

Q. How can researchers optimize reaction yields and minimize diastereomer formation during synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to screen variables (e.g., solvent polarity, temperature). For example, refluxing in DMF increases yield (70% ) but may require additives like DMDAAC to suppress side reactions .

- Chiral Resolution : Employ chiral stationary phases in HPLC to separate enantiomers post-synthesis .

- Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity .

Q. How can contradictions in reported biological activity data be resolved?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line specificity, concentration ranges). Strategies include:

- Standardized Assays : Use validated protocols (e.g., MIC for antimicrobial activity ).

- Comparative Studies : Benchmark against reference compounds with known activity profiles .

- Structural-Activity Relationship (SAR) Analysis : Correlate substituent effects (e.g., 4-phenyl vs. 4-chlorophenyl derivatives ).

Q. What strategies improve solubility and bioavailability for in vivo studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。